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molecular formula C10H7Cl2F3O2 B6326968 Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate CAS No. 189338-33-8

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Cat. No. B6326968
M. Wt: 287.06 g/mol
InChI Key: SNSWNADHLKUFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739083

Procedure details

To a mixture of 65.2 ml of n-butyllithium (1.61M in hexane) and 100 ml of anhydrous ether was added dropwise 29.3 g of 4-bromo-3,5-dichlorobenzo-trifluoride (3) in 30 ml of anhydrous ether at -78° C., followed by stirring for 20 minutes. Subsequently, 13.3 ml of diethyl carbonate in 50 ml of anhydrous ether was added dropwise to the mixture, followed by stirring at -78° C. for 30 minutes and then at 0° C. for 30 minutes. Ice water was added to the reaction mixture, the mixture was extracted with ether, and the combined ethereal layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was distilled under reduced pressure, giving 18.3 g of the desired product in the form of a colorless oil (yield 63.8%).
Quantity
65.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
63.8%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=1[Cl:18].[C:19](=O)([O:23]CC)[O:20][CH2:21][CH3:22]>CCOCC>[Cl:18][C:8]1[CH:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=[C:12]([Cl:13])[C:7]=1[C:19]([O:20][CH2:21][CH3:22])=[O:23]

Inputs

Step One
Name
Quantity
65.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
13.3 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at -78° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
the combined ethereal layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C(=CC(=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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